molecular formula C13H16F3N3O B7561104 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B7561104
M. Wt: 287.28 g/mol
InChI Key: KMZWIRJFRLGGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as PF-04859989, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In

Mechanism of Action

1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea inhibits the activity of a protein kinase known as ERK5. ERK5 is involved in the regulation of cell growth and differentiation, and its overexpression has been linked to various types of cancer. By inhibiting the activity of ERK5, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In vivo studies have shown that 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can inhibit tumor growth and metastasis in animal models of cancer. Additionally, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. Additionally, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied, and its mechanism of action is well understood. However, one limitation of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea. One area of interest is the development of more potent and selective inhibitors of ERK5. Another area of interest is the investigation of the potential therapeutic applications of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea in other diseases, such as inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand the potential of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea as a therapeutic agent, but the current evidence suggests that it has great potential for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea involves several steps, including the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenylcarbamate. This intermediate is then reacted with piperidine to form 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea. The synthesis of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been optimized to increase yield and purity, making it an attractive compound for further research.

Scientific Research Applications

1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth and differentiation. This makes 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea a potential candidate for the treatment of cancer and other diseases that involve abnormal cell growth.

properties

IUPAC Name

1-piperidin-4-yl-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)9-2-1-3-11(8-9)19-12(20)18-10-4-6-17-7-5-10/h1-3,8,10,17H,4-7H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZWIRJFRLGGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

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